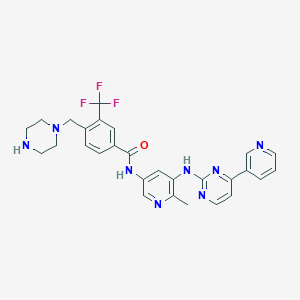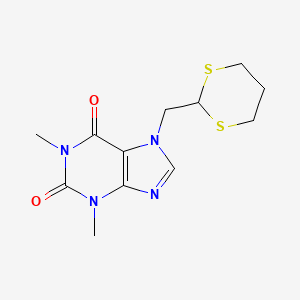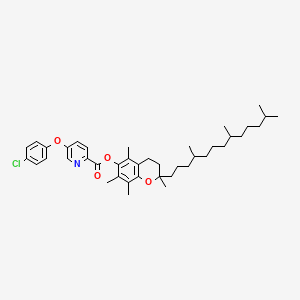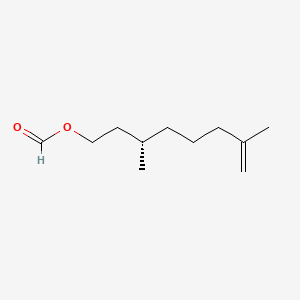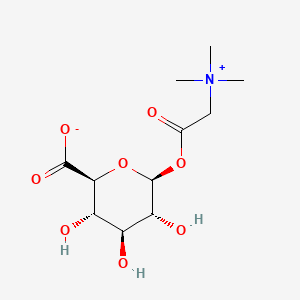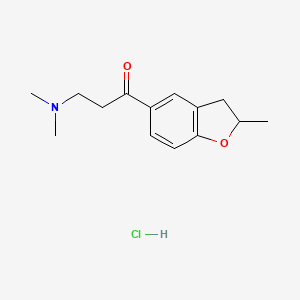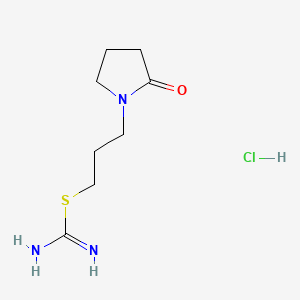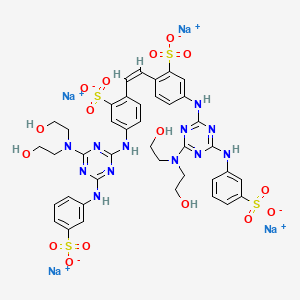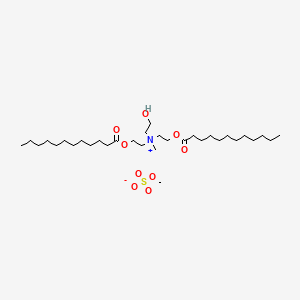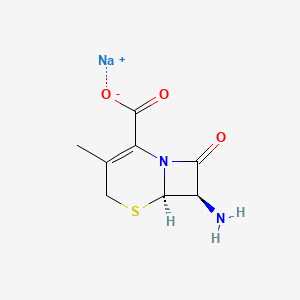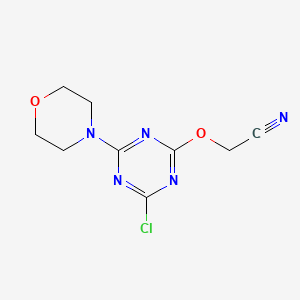
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a thieno ring with a pyrimidine core, and is further modified with various functional groups, including butyl, chlorophenylmethyl, and dimethyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno ring, followed by the construction of the pyrimidine core. The introduction of the butyl, chlorophenylmethyl, and dimethyl groups is achieved through various substitution reactions under controlled conditions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have identified key pathways, such as inhibition of specific kinases or interference with DNA replication, which contribute to its therapeutic potential.
類似化合物との比較
Similar Compounds
Thieno(2,3-d)pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Pyrimidine analogs: Compounds with a pyrimidine core but different heterocyclic or functional group modifications.
Uniqueness
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
特性
CAS番号 |
203808-37-1 |
|---|---|
分子式 |
C19H21ClN2O2S |
分子量 |
376.9 g/mol |
IUPAC名 |
3-butyl-1-[(3-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-9-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-7-6-8-15(20)10-14/h6-8,10H,4-5,9,11H2,1-3H3 |
InChIキー |
LZINPFKMVJPXLK-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC(=CC=C3)Cl)SC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


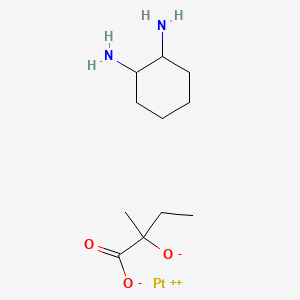
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
